molecular formula C11H17N B13343729 1-(p-Tolyl)butan-1-amine

1-(p-Tolyl)butan-1-amine

Cat. No.: B13343729
M. Wt: 163.26 g/mol
InChI Key: KONSGDUJYXXYMT-UHFFFAOYSA-N
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Description

1-(p-Tolyl)butan-1-amine is an organic compound characterized by the presence of a butyl group attached to an amine group and a p-tolyl group. The compound’s chemical structure is denoted by the formula C11H17N. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, the reaction of 1-bromobutane with p-toluidine in the presence of a base can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary amines.

Scientific Research Applications

1-(p-Tolyl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(p-Tolyl)butan-1-amine exerts its effects involves interactions with molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(p-Tolyl)butan-1-amine is unique due to its specific combination of a butyl group and a p-tolyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(4-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3

InChI Key

KONSGDUJYXXYMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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